molecular formula C14H20FNO3 B2554522 Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1436368-92-1

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate

Cat. No.: B2554522
CAS No.: 1436368-92-1
M. Wt: 269.316
InChI Key: FRPOAFDWDIWPMN-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylpropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxypropan-2-yl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxypropan-2-yl group in Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate provides unique chemical properties that can enhance its interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9,12,17H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPOAFDWDIWPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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